molecular formula C14H15ClN2O B1422828 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine CAS No. 1306605-87-7

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine

Cat. No.: B1422828
CAS No.: 1306605-87-7
M. Wt: 262.73 g/mol
InChI Key: IACLOOHWTWTPAS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine is a chemical compound of significant interest in medicinal and organic chemistry research. As a substituted pyrimidine, it serves as a versatile synthetic intermediate and key scaffold in the development of novel bioactive molecules. Pyrimidine derivatives are extensively investigated for their potential immunomodulating, antibacterial, and antifungal properties, making them valuable tools in pharmaceutical discovery . The structure of this compound, featuring a chloropyrimidine core and a 4-methoxybenzyl group, is analogous to other documented pyrimidines studied for their biological activity and utility in organic synthesis . Researchers utilize such chlorinated pyrimidines in cross-coupling reactions and as building blocks for the preparation of more complex molecules . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-9-13(10(2)17-14(15)16-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACLOOHWTWTPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrimidine Core

The foundational step involves constructing the pyrimidine ring, often achieved through condensation reactions involving malononitrile derivatives, amidines, or cyanoguanidine intermediates.

  • Method: One common method involves the reaction of malononitrile with appropriate amidines or urea derivatives under basic conditions, followed by cyclization to form the pyrimidine nucleus.

  • Data Reference: A patent describes a route where malononitrile reacts with cyanamide derivatives, leading to the formation of substituted pyrimidines with high yields.

Step 3: Methylation at Positions 4 and 6

  • Method: Methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.

  • Notes: The methylation typically occurs at the 4 and 6 positions, which are activated by the nitrogen atoms in the pyrimidine ring.

Step 4: Attachment of the (4-Methoxyphenyl)methyl Group

  • Method: The phenylmethyl group is introduced through nucleophilic substitution or via a Mannich-type reaction. The key intermediate is often a phenylmethyl halide or related derivative.

  • Research Findings: Literature indicates that this step may involve the reaction of the pyrimidine core with a (4-methoxyphenyl)methyl halide under basic conditions, such as potassium carbonate in DMF or acetonitrile, to afford the desired substitution.

Alternative Synthetic Pathways

One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses where multiple steps are combined to improve efficiency, reduce purification steps, and increase overall yields. For example, a combined condensation and substitution process under microwave irradiation has been reported to synthesize similar pyrimidine derivatives efficiently.

Use of Green Chemistry Approaches

Some methods utilize environmentally benign solvents like water or ethanol, and catalytic systems such as ionic liquids, to promote greener synthesis pathways.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Conditions Key Features References
1 Cyclization Malononitrile + Cyanamide Basic, reflux Pyrimidine ring formation ,
2 Chlorination POCl₃ or SOCl₂ 80-120°C Selective chlorination at position 2 ,
3 Methylation Methyl iodide / Dimethyl sulfate Room temp to 60°C Methyl groups at 4 and 6 ,
4 Aromatic substitution (4-Methoxyphenyl)methyl halide Basic, solvent-dependent Attachment of phenylmethyl group ,

Research Findings and Optimization

  • Yield Optimization: Reaction parameters such as temperature, molar ratios, and choice of solvent significantly influence yields. For example, chlorination yields can reach up to 85-90% under optimized conditions with POCl₃ at 100°C.

  • Purification: Crystallization and chromatography are standard for isolating high-purity compounds, with yields typically ranging from 70% to 85% for key steps.

  • Reaction Monitoring: Techniques such as TLC, NMR, and LC-MS are employed to monitor reaction progress and confirm the structure of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine has been investigated for its potential therapeutic applications due to its biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Research

In biological research, this compound has been utilized as a tool for studying enzyme interactions and cellular processes:

  • Enzyme Inhibition Studies: It serves as a substrate or inhibitor in enzymatic assays, helping to elucidate mechanisms of action for various biochemical pathways.
  • Cell Culture Applications: Its buffering properties allow it to be used in cell culture systems, maintaining pH stability during experiments .

Agricultural Applications

The compound's biological activity extends to agricultural science:

  • Pesticide Development: Due to its antimicrobial properties, it is being explored as a base structure for developing new pesticides that target specific pathogens while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this pyrimidine showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that the methoxy group plays a crucial role in enhancing membrane permeability, leading to bacterial cell death .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenylmethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects and Structural Analogues

The compound’s structural analogues can be categorized based on substituent type and position:

Compound Name Substituents (Positions) Key Features References
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine Cl (2), CH₃ (4,6), 4-MeO-benzyl (5) Lipophilic benzyl group; chloro and methyl groups enhance steric bulk.
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Electron-withdrawing Cl groups; methoxy at C5. Melting point: 313–315 K.
4,6-Dichloro-2-methoxypyrimidine Cl (4,6), OMe (2) Methoxy at C2; dichloro substitution increases electrophilicity.
5-(4-Methoxybenzyl)-4,6-pyrimidinediol OH (4,6), 4-MeO-benzyl (5) Hydroxyl groups increase polarity; melting point: 278°C.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)pyrimidine Cl (4,6), OMe-phenoxy (5), pyridyl (2) Bulky phenoxy and pyridyl groups; potential for π-π stacking.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro groups in 4,6-dichloro-5-methoxypyrimidine enhance electrophilicity at the pyrimidine ring, making it reactive toward nucleophilic substitution, whereas the methoxybenzyl group in the target compound may stabilize the ring through resonance .
  • Lipophilicity: The 4-methoxybenzyl group in the target compound likely increases lipophilicity compared to hydroxyl or phenoxy substituents in analogues .

Physicochemical Properties

Available data for selected compounds:

Property Target Compound 4,6-Dichloro-5-methoxypyrimidine 5-(4-Methoxybenzyl)-4,6-pyrimidinediol
Melting Point Not reported 313–315 K 278°C
Density (g/cm³) Not reported 1.30 (predicted)
pKa Not reported 5.95 (predicted)

Notes:

  • The higher melting point of 5-(4-methoxybenzyl)-4,6-pyrimidinediol (278°C) compared to 4,6-dichloro-5-methoxypyrimidine (40–42°C) may reflect stronger intermolecular hydrogen bonding due to hydroxyl groups .
  • Predictive data (e.g., pKa, density) for the target compound are lacking, highlighting a gap in experimental characterization.

Commercial Availability and Stability

  • In contrast, dichloro-methoxypyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) are readily available, likely due to their utility as intermediates in drug synthesis .

Biological Activity

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the molecular formula C14H15ClN2OC_{14}H_{15}ClN_2O and includes a chloro group, a methoxyphenylmethyl group, and two methyl groups on the pyrimidine ring. The synthesis typically involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : Studies have demonstrated IC50 values for this compound in different cancer cell lines:
    • HeLa Cells : IC50 = 70 nM
    • K562 Cells : IC50 = 60 nM
    • CFPAC Cells : IC50 = 38 nM .

These values indicate a potent inhibitory effect on cancer cell proliferation, suggesting its potential as an anticancer agent.

The compound's mechanism of action is believed to involve the inhibition of specific cellular pathways associated with cancer cell survival and proliferation. Notably, it has shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although detailed mechanisms remain to be fully elucidated. Its structural features may contribute to its ability to disrupt microbial cell integrity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
This compoundHeLa: 70 nM
K562: 60 nM
Moderate
2-Chloro-4,6-dimethylpyrimidineLower than target compoundLimited
4-Methoxybenzyl chlorideNot applicableNot applicable

This table highlights the comparative efficacy of this compound against similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cytotoxicity : A study conducted on various cancer cell lines revealed that the compound not only inhibited growth but also induced necrosis in certain cell types after prolonged exposure (24 to 72 hours), confirming its potential as a cytotoxic agent .
  • ADME Predictions : Computational analyses have been performed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These studies suggest favorable pharmacokinetic profiles which enhance its viability as a drug candidate .
  • Mechanistic Studies : Further investigations into the cellular mechanisms revealed that treatment with this compound leads to significant morphological changes in treated cells indicative of necrotic death rather than apoptosis alone .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine?

Synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution at the pyrimidine ring to introduce chlorine.
  • Friedel-Crafts alkylation or cross-coupling reactions to attach the (4-methoxyphenyl)methyl group.
  • Methylation using methyl halides or dimethyl sulfate to achieve the 4,6-dimethyl configuration. Optimization of reaction conditions (e.g., temperature, solvent choice, and catalyst use) is critical for yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use NMR spectroscopy (¹H and ¹³C) to verify substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides definitive bond lengths and angles, as demonstrated in related pyrimidine structures .

Q. What solvents and storage conditions are recommended for stability?

The compound is stable in dry aprotic solvents (e.g., acetonitrile, DMF) under inert atmospheres. Store at -20°C in amber vials to prevent photodegradation. Monitor stability via HPLC or TLC over time .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in substitution reactions?

The 2-chloro group is highly reactive due to electron-withdrawing effects from adjacent methyl substituents. Steric hindrance from the 4,6-dimethyl groups may slow nucleophilic attacks, requiring polar solvents (e.g., DMSO) or elevated temperatures. Computational studies (DFT) can model charge distribution and predict reactive sites .

Q. What crystallographic insights exist for analogous pyrimidines, and how might they apply here?

In related structures (e.g., 4,6-dichloro-5-methoxypyrimidine), Cl···N interactions (3.09–3.10 Å) stabilize crystal packing. The (4-methoxyphenyl)methyl group may introduce π-stacking or van der Waals interactions, which can be analyzed via single-crystal XRD .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic rotational barriers in the (4-methoxyphenyl)methyl group. Use variable-temperature NMR to observe coalescence effects. Compare experimental data with density functional theory (DFT)-calculated chemical shifts .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine core?

  • Directed ortho-metalation with LDA/TMEDA to target specific positions.
  • Protecting groups (e.g., SEM for amines) to block undesired sites.
  • Microwave-assisted synthesis enhances reaction control in heterocyclic systems .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Computational docking (e.g., AutoDock Vina) predicts binding modes. Isothermal titration calorimetry (ITC) quantifies binding affinity. Compare with structurally similar pyrimidines known to inhibit kinases or DNA repair enzymes .

Methodological Notes

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetonitrile .
  • Analytical Validation : Combine LC-MS for purity assessment and DSC for thermal stability profiling .
  • Safety : Handle chlorinated intermediates in a fume hood ; PPE (gloves, goggles) is mandatory due to potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine

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